3-amino-1-propyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
Overview
Description
3-amino-1-propyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group, a propyl chain, and a trifluoromethyl group attached to a pyridinone ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-propyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone ring, followed by the introduction of the trifluoromethyl group and the amino group. The propyl chain is then attached to complete the synthesis. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-propyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group or the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-amino-1-propyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-amino-1-propyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-propyl-6-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-amino-1-propyl-6-chloropyridin-2(1H)-one: Contains a chlorine atom instead of a trifluoromethyl group.
3-amino-1-propyl-6-bromopyridin-2(1H)-one: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-amino-1-propyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one imparts unique chemical properties, such as increased lipophilicity and stability
Properties
IUPAC Name |
3-amino-1-propyl-6-(trifluoromethyl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c1-2-5-14-7(9(10,11)12)4-3-6(13)8(14)15/h3-4H,2,5,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNAKLSUSSGYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C(C1=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.